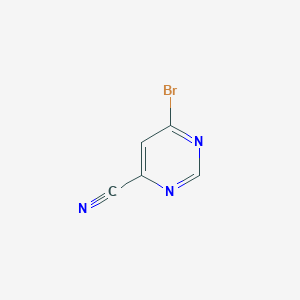

6-Bromopyrimidine-4-carbonitrile

描述

Significance of Pyrimidine (B1678525) Scaffolds as Privileged Structures

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery. nih.govscielo.brbenthamdirect.com Pyrimidine and its derivatives are widely recognized as privileged scaffolds due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.commdpi.comnih.govresearchgate.net Their structural resemblance to the nucleobases found in DNA and RNA allows them to interact with a wide array of biological systems. bohrium.comnih.gov

The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to a vast chemical space for exploration. bohrium.commdpi.com This adaptability enables medicinal chemists to fine-tune the pharmacological profile of pyrimidine-based compounds, optimizing their potency, selectivity, and pharmacokinetic properties. mdpi.comcambridgemedchemconsulting.com The widespread presence of the pyrimidine core in numerous clinically approved drugs is a testament to its privileged status. bohrium.commdpi.com

Overview of Halogenated and Cyano-Substituted Heterocycles in Synthetic Chemistry

The introduction of halogen atoms and cyano groups onto heterocyclic rings significantly enhances their synthetic utility. Halogenated heterocycles are crucial building blocks in organic synthesis, primarily serving as versatile intermediates for cross-coupling reactions. rsc.orgacs.org The carbon-halogen bond can be readily transformed into new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. rsc.orgacs.org The reactivity of the halogen is dependent on its nature and position on the ring, providing a degree of selectivity in synthetic transformations. acs.org

Similarly, the cyano group (a nitrile) is a valuable functional group in synthetic chemistry. Its strong electron-withdrawing nature can influence the reactivity of the heterocyclic ring. arkat-usa.org Furthermore, the cyano group can be converted into a variety of other functional groups, including carboxylic acids, amides, and amines, offering a gateway to a diverse range of derivatives. arkat-usa.orgeurjchem.com The combined presence of a halogen and a cyano group on a pyrimidine ring, as in 6-Bromopyrimidine-4-carbonitrile, creates a highly versatile and reactive molecule with significant potential in organic synthesis.

The Chemistry of this compound

The compound this compound, with the CAS Number 1209460-03-6, is a key intermediate in organic synthesis. bldpharm.comsigmaaldrich.com Its structure, featuring a pyrimidine ring substituted with a bromine atom at the 6-position and a nitrile group at the 4-position, makes it a valuable building block for the synthesis of more complex molecules. uni.lu

Chemical Properties of this compound

The chemical properties of this compound are dictated by the interplay of the pyrimidine ring, the bromo substituent, and the cyano group. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing cyano group, makes the ring susceptible to nucleophilic attack. The bromine atom at the 6-position is a good leaving group, facilitating nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H2BrN3 |

| Molecular Weight | 183.99 g/mol |

| CAS Number | 1209460-03-6 |

Note: Data sourced from publicly available chemical databases. uni.lu

Synthesis of this compound

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable tool for synthetic chemists. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups at the 6-position. Furthermore, the bromine atom can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The cyano group also offers a handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This dual reactivity of the bromo and cyano groups allows for a wide range of derivatization, leading to the synthesis of diverse libraries of pyrimidine-based compounds for various applications, including medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. youtube.comleah4sci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the pyrimidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, notably the sharp absorption band of the nitrile group (C≡N) and the vibrations associated with the aromatic pyrimidine ring.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further aid in structural confirmation.

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| 2,4,6-trichloropyrimidine | 3764-01-0 |

| 2,4,6-triiodopyrimidine | Not Available |

| 2-Amino-6-bromopyridine-4-carbonitrile | Not Available |

| 2-Bromopyridine | 109-04-6 |

| 2-thio-6-methyluracil | 56-04-2 |

| 4-amino-6-bromopyridine-3-carbonitrile | Not Available |

| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 |

| 6-Bromopyridine-2-carboxylic acid | 21190-87-4 |

| 6-Bromopyridine-3-carbonitrile | 676-398-0 |

| This compound | 1209460-03-6 |

| barbituric acid | 67-52-7 |

| ethyl acetoacetate | 141-97-9 |

| formamide | 75-12-7 |

| malonic acid | 141-82-2 |

| thiourea | 62-56-6 |

| urea | 57-13-6 |

Structure

3D Structure

属性

IUPAC Name |

6-bromopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNQUGUXLJMAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209460-03-6 | |

| Record name | 6-bromopyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformative Potential of 6 Bromopyrimidine 4 Carbonitrile

Nucleophilic Substitution Reactions (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are rendered electrophilic by the presence of electron-withdrawing substituents. wikipedia.org Heteroarenes like pyrimidines are particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions, as the negative charge is effectively delocalized by the nitrogen atom. wikipedia.org

The bromine atom at the C6 position of 6-bromopyrimidine-4-carbonitrile is readily displaced by a variety of nucleophiles. This high degree of regioselectivity is a key attribute for its synthetic applications. The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by the presence of the nitrile group, makes the C6 position highly electrophilic and thus susceptible to nucleophilic attack. wikipedia.org The bromine atom serves as an effective leaving group, facilitating the substitution process.

A diverse range of nucleophiles, including amines, alcohols, and thiols, can participate in this substitution, leading to the formation of a wide array of functionalized pyrimidines. For example, the reaction with amines yields 6-aminopyrimidine-4-carbonitriles, while reactions with alkoxides or thiolates introduce oxygen or sulfur functionalities, respectively.

The nitrile group (–C≡N) at the C4 position significantly enhances the electrophilicity of the pyrimidine ring, thereby activating it towards nucleophilic attack. libretexts.org The carbon atom in a nitrile group is electrophilic due to resonance that places a positive charge on it, allowing it to accept a nucleophile in a manner similar to a carbonyl group. libretexts.org This potent electron-withdrawing effect is transmitted through the π-system of the ring, reducing electron density at the carbon atoms, particularly at the C2 and C6 positions. masterorganicchemistry.com

This increased electrophilicity facilitates the attack of nucleophiles at the C6 position. Furthermore, the nitrile group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.orgmasterorganicchemistry.com The more electron-withdrawing groups present on the aromatic ring, the faster the reaction proceeds. masterorganicchemistry.com

In addition to the direct SNAr pathway, substituted pyrimidines can undergo nucleophilic substitution through the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.orgrsc.org This pathway is particularly relevant in reactions with metal amide nucleophiles, such as sodium amide. wikipedia.org The ANRORC mechanism involves the initial addition of a nucleophile to the pyrimidine ring, followed by the opening of the heterocyclic ring to form an intermediate, which then cyclizes to yield the final product. wikipedia.orgresearchgate.net Isotope labeling studies have provided evidence for this mechanism by demonstrating that an internal nitrogen atom of the pyrimidine ring can be displaced to an external position in the final product. wikipedia.org

Nucleophilic substitution of hydrogen (SNH) is another possible reaction pathway in heterocyclic chemistry. acs.org While less common than the substitution of a leaving group like bromine, it can occur under specific conditions. In the context of pyrimidines, a strong nucleophile like the cyanide anion can potentially displace a hydrogen atom. youtube.comchemguide.co.uk This type of reaction often requires an oxidizing agent to facilitate the removal of a hydride ion from the intermediate, thereby restoring the aromaticity of the ring. acs.org The formation of cyanohydrins from the reaction of cyanide with aldehydes and ketones proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org

Mechanistic Pathways of Nucleophilic Attack on Pyrimidine Systems

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comresearchgate.netnih.govrhhz.net These reactions typically involve a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. rhhz.net

Suzuki-Miyaura Coupling: This reaction couples the bromopyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form C-C bonds and can be carried out under relatively mild and even aqueous conditions. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is a prominent method for synthesizing biaryl compounds and other conjugated systems. wikipedia.orgmdpi.comnih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a versatile tool for C-C bond formation and typically proceeds with high stereoselectivity to give the trans product. organic-chemistry.orgresearchgate.netmdpi.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromopyrimidine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The Sonogashira coupling is a reliable method for synthesizing alkynyl-substituted aromatic compounds and can often be performed under mild, room-temperature conditions. wikipedia.orgsoton.ac.ukresearchgate.net

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. fishersci.co.ukwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. wikipedia.orglibretexts.org In the context of this compound, the bromine atom serves as the leaving group, allowing for the introduction of various aryl or heteroaryl substituents at the 6-position of the pyrimidine ring. mdpi.com

The general scheme for the Suzuki-Miyaura reaction involves three key steps in its catalytic cycle: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, which is crucial for the activation of the organoboron compound. organic-chemistry.org

A variety of palladium catalysts, including Pd(PPh₃)₄ and those formed in situ from precursors like Pd(OAc)₂, can be employed. libretexts.orgmdpi.com The choice of solvent and base can also influence the reaction's efficiency. Common solvents include toluene (B28343), THF, and dioxane, while bases such as K₃PO₄, Cs₂CO₃, and Na₂CO₃ are frequently used. wikipedia.orgmdpi.com

For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in aqueous 1,4-dioxane (B91453) has been shown to produce good yields of the corresponding arylated pyrimidines. mdpi.com Electron-rich boronic acids, in particular, have demonstrated success in these coupling reactions. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

This method's tolerance for a wide range of functional groups and its relatively mild reaction conditions make it a valuable tool for the synthesis of complex pyrimidine derivatives. fishersci.co.uk

Sonogashira Coupling for Alkynyl Pyrimidine Derivatives

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira reaction provides a direct route to alkynyl-substituted pyrimidines, which are important precursors in medicinal chemistry and materials science. rsc.org

The reaction proceeds under mild conditions, often at room temperature, and can be carried out in various solvents. wikipedia.org The versatility of the Sonogashira coupling allows for the introduction of a wide range of alkyne fragments onto the pyrimidine core.

Recent advancements have also led to the development of nickel-catalyzed Sonogashira-type couplings of terminal alkynes with aryl iodides or bromides, offering an alternative to the traditional palladium/copper system. nih.gov These methods can proceed without a co-catalyst and have been successfully applied to various substrates. nih.gov

Table 2: Sonogashira Coupling Reaction Components

| Component | Role | Examples |

| Substrate | Electrophile | This compound, other aryl/vinyl halides |

| Coupling Partner | Nucleophile | Terminal alkynes (e.g., phenylacetylene) |

| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., Pd(PPh₃)₄), Nickel complexes |

| Co-catalyst | Enhances catalytic activity | Copper(I) salts (e.g., CuI) |

| Base | Activates the alkyne | Amines (e.g., triethylamine, diisopropylamine) |

The resulting alkynyl pyrimidines can undergo further transformations, making the Sonogashira coupling a key step in the synthesis of more complex heterocyclic systems. researchgate.net

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgmychemblog.com This reaction enables the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines, to form aryl amines. mychemblog.com For this compound, this reaction provides a direct method to introduce amino substituents at the 6-position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the catalyst. mychemblog.comlibretexts.org The choice of palladium catalyst and ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. organic-chemistry.org

Commonly used bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃), and the reaction is typically carried out in solvents like toluene or dioxane. mychemblog.com The reaction generally exhibits good functional group tolerance, although certain groups like nitro compounds may be incompatible with strong bases. libretexts.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Function | Common Reagents |

| Aryl Halide | Electrophilic partner | This compound |

| Amine | Nucleophilic partner | Primary amines, secondary amines |

| Palladium Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |

| Ligand | Stabilizes and activates the catalyst | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | Deprotonates the amine | NaOtBu, Cs₂CO₃, K₃PO₄ |

This powerful method has largely replaced harsher, classical methods for the synthesis of aryl amines due to its milder conditions and broader substrate scope. wikipedia.org

Ullmann-Type Couplings

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are instrumental in forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form the corresponding aryl ether, aryl amine, or aryl thioether. wikipedia.org While comparable to palladium-catalyzed couplings like the Buchwald-Hartwig amination, Ullmann reactions often require higher temperatures. wikipedia.org

The classic Ullmann condensation traditionally used stoichiometric amounts of copper powder at high temperatures in polar solvents. wikipedia.org However, modern variations have introduced the use of soluble copper catalysts supported by various ligands, such as diamines and amino acids, which allow the reactions to proceed under milder conditions. nih.gov

For this compound, Ullmann-type couplings offer a pathway to introduce a variety of substituents at the 6-position. The reaction mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile. organic-chemistry.org

Table 4: Comparison of Traditional and Modern Ullmann Reactions

| Feature | Traditional Ullmann Reaction | Modern Ullmann Reaction |

| Copper Source | Copper powder (stoichiometric) | Soluble copper salts (catalytic) |

| Temperature | High (often > 200 °C) | Milder conditions |

| Ligands | Typically none | Diamines, amino acids, 1,10-phenanthroline, etc. nih.gov |

| Substrate Scope | Often required activated aryl halides | Broader scope with improved ligands nih.gov |

The development of more efficient catalytic systems has significantly expanded the synthetic utility of Ullmann-type reactions, making them a valuable tool for the functionalization of heterocyclic compounds. nih.gov

Negishi Cross-Coupling with Pyridines and Pyrimidines

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls, including those containing pyridine (B92270) and pyrimidine rings.

The Negishi coupling is known for its high yields, mild reaction conditions, and excellent functional group tolerance, accommodating groups such as nitriles, esters, and alcohols. orgsyn.org The organozinc reagents are typically prepared by transmetalation from the corresponding organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. orgsyn.org

In the context of coupling with pyridine and pyrimidine systems, the Negishi reaction has proven to be an efficient method for creating C-C bonds between these heterocyclic rings. orgsyn.org For example, pyridylzinc halides can be effectively coupled with various halogen-substituted heterocycles, including other pyridines and pyrimidines. orgsyn.orgresearchgate.net

Table 5: Features of the Negishi Cross-Coupling Reaction

| Feature | Description |

| Organometallic Reagent | Organozinc compounds |

| Catalyst | Nickel or Palladium complexes (e.g., Pd(PPh₃)₄) orgsyn.org |

| Substrate Scope | Aryl, vinyl, and alkyl halides and triflates |

| Functional Group Tolerance | High, including CN, COOR, OH orgsyn.org |

| Reaction Conditions | Generally mild |

The versatility and reliability of the Negishi coupling make it a valuable strategy for the synthesis of complex molecules containing linked heterocyclic systems.

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling (XEC) represents an emerging and powerful strategy in organic synthesis that involves the coupling of two different electrophiles, typically organic halides, in the presence of a reducing agent and a transition metal catalyst, often nickel or palladium. nih.gov This approach avoids the pre-formation and handling of sensitive organometallic nucleophiles required in traditional cross-coupling reactions. nih.gov

A key challenge in XEC is achieving high cross-selectivity over the undesired homocoupling of each electrophile. nih.gov Strategies to control selectivity include using an excess of one electrophile, electronic differentiation between the starting materials, and steric matching between the catalyst and substrates. nih.gov

Nickel-catalyzed cross-electrophile couplings have been successfully applied to the synthesis of 2-alkylated pyridines by coupling 2-chloropyridines with alkyl bromides. wisc.edu These reactions often employ specific ligands, such as bathophenanthroline, to achieve high efficiency. wisc.edu Furthermore, formate-mediated reductive cross-electrophile coupling has been demonstrated for aryl iodides and bromopyridines using either rhodium or palladium catalysts. nih.gov

Metallaphotoredox catalysis has also emerged as a potent strategy for cross-electrophile coupling, enabling the α-arylation of various α-chloro carbonyl compounds with aryl bromides. princeton.edu This approach combines a photocatalyst with a nickel catalyst to facilitate the coupling process. princeton.edu

Table 6: Key Aspects of Cross-Electrophile Coupling

| Aspect | Description |

| Coupling Partners | Two different electrophiles (e.g., aryl halide and alkyl halide) |

| Catalyst | Typically Nickel or Palladium complexes acs.org |

| Reducing Agent | Required to drive the catalytic cycle (e.g., zinc, manganese, or a chemical reductant) |

| Key Advantage | Avoids the use of pre-formed organometallic nucleophiles nih.gov |

| Main Challenge | Controlling cross-selectivity over homocoupling nih.gov |

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its electronic structure, characterized by a polarized carbon-nitrogen triple bond, makes the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. openstax.orgchemistrysteps.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.compressbooks.pub Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgpressbooks.pub This transformation occurs via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. pressbooks.pub Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can partially reduce the nitrile to an aldehyde. pressbooks.pub

Reaction with Organometallic Reagents: Nitriles react with Grignard reagents (R-MgX) or organolithium reagents (R-Li) to form ketones after hydrolysis of the intermediate imine. pressbooks.publibretexts.org The organometallic reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. libretexts.org

Table 7: Summary of Reactions of the Nitrile Group

| Reaction | Reagents | Product |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic acid |

| Base Hydrolysis | 1. OH⁻, H₂O, heat; 2. H₃O⁺ | Carboxylic acid |

| Reduction (Strong) | 1. LiAlH₄; 2. H₂O | Primary amine |

| Reduction (Mild) | 1. DIBAL-H; 2. H₂O | Aldehyde |

| Reaction with Grignard Reagent | 1. R-MgX; 2. H₃O⁺ | Ketone |

These transformations of the nitrile group significantly expand the synthetic utility of this compound, allowing for the introduction of a variety of important functional groups.

Hydration to Carboxamides

The conversion of the nitrile group in this compound to a carboxamide is a key transformation that introduces a new functional group with distinct chemical properties. This hydration reaction is typically achieved under acidic or basic conditions. While specific literature on the hydration of this compound is not extensively detailed, the principles of nitrile hydrolysis are well-established and can be applied to this substrate. For instance, the related compound, 6-chloropyrimidine-4-carbonitrile, undergoes hydrolysis to the corresponding carboxylic acid under strong acidic conditions (concentrated H₂SO₄ in H₂O at 100°C) . It is expected that similar conditions, or milder variations, would facilitate the hydration of the bromo-analogue to 6-bromopyrimidine-4-carboxamide.

The resulting carboxamide, 6-bromopyrimidine-4-carboxamide, is a valuable intermediate in its own right, with the amide group capable of participating in various hydrogen bonding interactions, a feature often exploited in medicinal chemistry.

Table 1: Hypothetical Reaction Conditions for Hydration of this compound

| Reagents/Conditions | Expected Product |

| H₂SO₄ (conc.), H₂O, heat | 6-Bromopyrimidine-4-carboxylic acid |

| H₂O₂, base (e.g., NaOH), heat | 6-Bromopyrimidine-4-carboxamide |

| Acid or base catalyzed hydrolysis | 6-Bromopyrimidine-4-carboxamide |

Note: This table is illustrative and based on general chemical principles, as specific literature for this exact transformation is limited.

Further Derivatization of the Nitrile Functionality

Beyond simple hydration, the nitrile group of this compound is a versatile functional handle for the synthesis of a variety of derivatives. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

One significant transformation is the addition of Grignard reagents. This reaction proceeds via nucleophilic attack of the organomagnesium halide on the nitrile carbon, forming an intermediate imine salt which, upon acidic workup, hydrolyzes to a ketone. This provides a direct route to introduce a wide range of alkyl or aryl keto-substituents at the 4-position of the pyrimidine ring.

Furthermore, the nitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is valuable for introducing a flexible basic side chain, which can be crucial for modulating the pharmacological properties of the molecule.

Table 2: Examples of Nitrile Derivatization Reactions

| Reagent | Product Type |

| Grignard Reagent (R-MgX) followed by H₃O⁺ | Ketone (6-Bromo-4-acylpyrimidine) |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (4-Aminomethyl-6-bromopyrimidine) |

| Hydroxylamine (NH₂OH) | N-hydroxyamidine |

| Sodium Azide (NaN₃) and a Lewis acid | Tetrazole |

Regioselectivity and Site-Specific Functionalization of Pyrimidine Rings

The pyrimidine ring in this compound possesses distinct reactive sites, allowing for regioselective functionalization. The presence of the electron-withdrawing nitrile group and the two nitrogen atoms significantly influences the electron distribution within the ring, making certain positions more susceptible to specific types of reactions.

The bromine atom at the C6-position is an excellent leaving group, making this site the primary target for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C-Br bond is enhanced by the electron-deficient nature of the pyrimidine ring. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide to introduce a diverse array of substituents. It is noteworthy that the bromo-substituent is generally more reactive towards nucleophilic displacement than its chloro-analogue .

In addition to nucleophilic substitution, the C-Br bond is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C6-position. For the related 6-chloropyrimidine-4-carbonitrile, Suzuki-Miyaura coupling has been successfully employed using catalysts like Pd(PPh₃)₄ with a base such as K₂CO₃ . Similar conditions are expected to be effective for the bromo-derivative, likely with even greater efficiency.

Sonogashira Coupling: This reaction, also catalyzed by palladium and typically co-catalyzed by copper, enables the formation of a carbon-carbon bond between the C6-position and a terminal alkyne. This introduces an alkynyl moiety, a versatile functional group for further transformations.

The regioselectivity of these reactions is generally high, with functionalization occurring specifically at the carbon bearing the bromine atom. This predictability is a significant advantage in multi-step syntheses.

Table 3: Regioselective Functionalization of this compound

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Amine (R-NH₂) | Base | 6-Amino-pyrimidine-4-carbonitrile |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 6-Arylpyrimidine-4-carbonitrile |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu co-catalyst, base | 6-Alkynylpyrimidine-4-carbonitrile |

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Construction of Complex Polyheterocyclic Systems

The synthesis of complex polyheterocyclic systems is a cornerstone of modern medicinal and materials chemistry. Fused heterocyclic compounds are of particular interest due to their diverse biological activities. 6-Bromopyrimidine-4-carbonitrile serves as an excellent starting material for creating such systems. The bromine atom at the 6-position is susceptible to displacement by a variety of nucleophiles, while the nitrile group at the 4-position can undergo cyclization reactions.

One common strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netgoogle.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrimidine with an organoboron compound, such as a boronic acid or ester. researchgate.net This method is widely used to synthesize substituted biphenyls and other poly-aromatic systems. researchgate.net For instance, a substituted aryl or heteroaryl group can be introduced at the 6-position of the pyrimidine (B1678525) ring, which can then be followed by reactions involving the nitrile group to construct an additional fused ring.

Furthermore, the nitrile group can participate in cyclization reactions to form fused rings. For example, it can react with adjacent nucleophilic groups, introduced via substitution of the bromine atom, to build fused pyrimidine systems like thieno[2,3-d]pyrimidines or furo[2,3-d]pyrimidines. researchgate.net The synthesis of such fused pyrimidines is a key strategy in the development of potential antifolates and other therapeutic agents. clockss.org

Table 1: Reactivity of Functional Groups in this compound for Polyheterocycle Synthesis

| Functional Group | Position | Common Reactions for Heterocycle Construction |

| Bromo | 6 | Nucleophilic Aromatic Substitution, Suzuki Coupling, Stille Coupling, Heck Coupling |

| Cyano (Nitrile) | 4 | Cyclization with adjacent nucleophiles, Reduction to amine followed by cyclization |

Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes

The pyrimidine nucleus is a common feature in a vast number of biologically active compounds and approved drugs. nih.gov Its ability to mimic the hydrogen bonding patterns of purines makes it a privileged scaffold in drug design. This compound is a valuable precursor for creating advanced pharmaceutical scaffolds due to its adaptable chemical nature.

A notable example of a drug class where similar building blocks are crucial is the development of kinase inhibitors. A series of novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent Bcr/Abl tyrosine kinase inhibitors, which are relevant for treating certain types of cancer. nih.gov These syntheses often start from a multi-substituted bromopyrimidine, highlighting the importance of such intermediates. nih.gov

Moreover, the synthesis of the dual endothelin receptor antagonist, Macitentan, involves a key intermediate, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, which underscores the utility of brominated pyrimidine structures in constructing complex pharmaceuticals. nih.gov The bromo-substituent on the pyrimidine ring is often introduced to allow for further molecular elaboration through cross-coupling reactions.

The nitrile group can also be a key pharmacophoric feature or a synthetic handle for introducing other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation leading to a new class of compounds with potentially distinct biological activities.

Utility in Agrochemical and Fine Chemical Synthesis

The application of pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemicals and fine chemicals. The structural motifs found in biologically active pyrimidines are also effective in crop protection. For example, a diversity-oriented synthesis approach has been used to create a library of N-heterocyclic compounds containing a pyrimidine moiety, leading to the discovery of novel and potent herbicidal agents.

Strategy in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create large collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The goal of DOS is to populate chemical space with novel molecular scaffolds. nih.govgoogle.com this compound is an ideal substrate for DOS due to its two distinct and reactive functional groups.

Starting from this single compound, a multitude of different molecules can be generated. The bromine atom can be replaced through various cross-coupling reactions with a library of boronic acids or other organometallic reagents. researchgate.net Simultaneously or sequentially, the nitrile group can be transformed into a range of other functional groups or used as an anchor point for building further complexity. This divergent approach allows for the rapid generation of a large library of related but structurally distinct compounds from a common core. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development or as chemical probes to investigate biological pathways. google.comrsc.org

Table 2: Potential Transformations of this compound in Diversity-Oriented Synthesis

| Reaction Site | Transformation | Resulting Functionality |

| 6-Bromo | Suzuki Coupling | Aryl/Heteroaryl substitution |

| 6-Bromo | Buchwald-Hartwig Amination | Amine substitution |

| 6-Bromo | Nucleophilic Substitution | Ether, Thioether, or Amine linkage |

| 4-Cyano | Reduction | Primary Amine |

| 4-Cyano | Hydrolysis | Carboxylic Acid |

| 4-Cyano | [2+3] Cycloaddition (with azide) | Tetrazole |

Computational and Theoretical Investigations of 6 Bromopyrimidine 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For 6-Bromopyrimidine-4-carbonitrile, DFT calculations would be instrumental in determining its fundamental properties.

Electronic Structure: DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be employed to optimize the molecule's geometry, finding the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties.

Furthermore, DFT provides a detailed picture of the electron distribution. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring, the bromine atom, and the cyano group significantly influences the electronic environment of the molecule. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating sites susceptible to electrophilic attack, while regions near the hydrogen and bromine atoms would show positive potential.

Reactivity Predictions: DFT is also used to calculate various chemical descriptors that help predict the reactivity of a molecule. These global reactivity descriptors, derived from the energies of the frontier molecular orbitals, include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group to attract electrons.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. Studies on other substituted pyrimidines have successfully used these descriptors to rationalize their observed chemical behavior and biological activity. biointerfaceresearch.comnih.gov

A hypothetical table of calculated thermochemical parameters for this compound is presented below.

| Parameter | Representative Value | Unit |

| Total Energy | -2850.5 | Hartree |

| Dipole Moment | 3.5 | Debye |

| Chemical Hardness (η) | 2.8 | eV |

| Electronegativity (χ) | 4.5 | eV |

| Electrophilicity Index (ω) | 3.6 | eV |

These are representative values based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

Molecular Modeling for Elucidating Reaction Pathways and Mechanisms

Molecular modeling, particularly through the calculation of potential energy surfaces, is a critical tool for understanding how chemical reactions occur. For this compound, this approach can elucidate the mechanisms of its characteristic reactions, such as nucleophilic aromatic substitution.

The pyrimidine ring is electron-deficient and is further activated towards nucleophilic attack by the electron-withdrawing nitrile group. The bromine atom at position 6 serves as a good leaving group. Molecular modeling can map the energy changes as a nucleophile approaches the pyrimidine ring, forms an intermediate (such as a Meisenheimer complex), and displaces the bromide ion.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. This type of analysis can be used to predict the most likely site of nucleophilic attack and to understand the factors that influence the reaction's feasibility and kinetics. For example, computational studies on the SN2 reaction mechanism demonstrate how the approach of a nucleophile is dictated by the molecular orbitals of the substrate to achieve the lowest energy pathway. youtube.com

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. mdpi.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.org The energies and spatial distributions of these orbitals are key to understanding a molecule's behavior as an electrophile or a nucleophile.

For this compound, the FMO analysis would reveal:

HOMO: The location of the HOMO indicates the most likely region for electrophilic attack, as these are the most available and highest-energy electrons. In many heterocyclic systems, the HOMO is often distributed over the aromatic ring and heteroatoms.

LUMO: The location of the LUMO indicates the most probable site for nucleophilic attack, as this is the lowest-energy empty orbital available to accept electrons. In this compound, the LUMO is expected to be localized on the pyrimidine ring, particularly on the carbon atoms bearing the electron-withdrawing substituents.

The HOMO-LUMO gap (ΔE) is a crucial parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net This parameter is often correlated with the molecule's stability and its electronic absorption properties. DFT calculations provide precise values for the HOMO and LUMO energies and allow for the visualization of their shapes and distributions across the molecule.

A table of hypothetical FMO energies for this compound is provided below.

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

These are representative values based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods can predict various spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing a calculated vibrational spectrum with an experimental one (FT-IR or FT-Raman), chemists can assign the observed absorption bands to specific molecular motions. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), C-Br stretching, and various pyrimidine ring vibrations. Theoretical studies on other pyrimidine derivatives have shown excellent agreement between calculated and experimental vibrational spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of UV or visible light. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the aromatic system. Such theoretical predictions are vital for understanding the photophysical properties of the molecule. For instance, theoretical investigations of other bromopyrimidines have successfully assigned their UV absorption bands to specific electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (¹H and ¹³C). These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide theoretical chemical shift values that can be correlated with experimental data to aid in structure elucidation and the assignment of complex spectra.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental responsibility is steering the future of 6-bromopyrimidine-4-carbonitrile synthesis towards greener and more sustainable practices. Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on hazardous solvents and reagents, prompting the need for eco-friendly alternatives. rasayanjournal.co.in Future research will likely prioritize the adoption of green chemistry principles to minimize environmental impact and enhance economic feasibility. rasayanjournal.co.inbenthamdirect.com

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Solvent-Free and Catalyst-Free Reactions: Eliminating solvents and catalysts, where possible, reduces waste and simplifies purification processes. nih.govresearchgate.net The "Grindstone Chemistry Technique," a form of mechanochemistry, offers a promising solvent-free approach. researchgate.net

Use of Greener Solvents and Catalysts: Research into biodegradable ionic liquids and reusable catalysts is expected to provide more environmentally benign reaction media. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates are more efficient and generate less waste. benthamdirect.comresearchgate.net

These greener approaches not only offer environmental benefits but also often lead to higher yields and improved product quality. rasayanjournal.co.in

Exploration of Novel Reactivity Patterns and Catalytic Systems

The reactivity of the this compound core offers a rich landscape for further exploration. The presence of the bromine atom and the nitrile group, coupled with the electron-deficient nature of the pyrimidine ring, allows for a wide range of chemical transformations.

Future research will likely focus on:

Direct C-H Functionalization: Developing new catalytic systems for the direct functionalization of the pyrimidine ring's C-H bonds is a key area of interest. researchgate.net This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical.

Novel Catalytic Systems: The use of transition metals, organocatalysts, and photocatalysts will continue to be explored to enable new types of reactions and improve the efficiency and selectivity of existing ones. researchgate.netacs.org For instance, bimetallic metal-organic frameworks (MOFs) functionalized with phosphorus acid groups have shown promise as heterogeneous catalysts for the synthesis of related fused pyrimidine systems. nih.gov

Skeletal Editing: Emerging techniques in skeletal editing could allow for the precise modification of the pyrimidine core itself, enabling the synthesis of novel heterocyclic structures from a common this compound precursor. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: While already established, there is ongoing research to expand the scope and efficiency of reactions like Suzuki, Heck, and Sonogashira couplings with this compound and its derivatives. researchgate.net

These investigations will not only expand the chemical toolbox available to synthetic chemists but also lead to the discovery of new compounds with unique properties.

Advanced Applications in Targeted Synthesis

The pyrimidine scaffold is a cornerstone in the development of new pharmaceuticals and functional materials. tandfonline.com this compound, as a key intermediate, is expected to play a crucial role in the targeted synthesis of complex molecules with specific biological activities or material properties.

Future applications are anticipated in:

Medicinal Chemistry: The pyrimidine core is present in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. tandfonline.commdpi.commdpi.com Research will continue to leverage this compound for the synthesis of novel drug candidates, such as potent and selective enzyme inhibitors. For example, pyrimidine-5-carbonitrile derivatives have been investigated as EGFR inhibitors for their potential anticancer activity. tandfonline.com

Development of Anabolic Agents: Recent studies have identified pyrimidine derivatives as potent bone anabolic agents, promoting osteogenesis. nih.gov Further structure-activity relationship (SAR) studies starting from intermediates like this compound could lead to the discovery of new treatments for osteoporosis.

Materials Science: The unique electronic properties of pyrimidine-containing molecules make them suitable for applications in organic electronics, such as in the development of new fluorescent materials and sensors. researchgate.net

The ability to precisely modify the structure of this compound allows for the fine-tuning of the properties of the final products, making it an invaluable tool in the design of next-generation materials and therapeutics.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis

The convergence of chemistry and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. nih.gov Machine learning (ML) algorithms are increasingly being used to predict the properties of molecules, design new compounds with desired characteristics, and even plan synthetic routes. harvard.edu

In the context of this compound, AI and ML can be applied to:

De Novo Drug Design: Generative models can design novel pyrimidine derivatives with high predicted activity against specific biological targets. harvard.edunih.gov AI-powered screening approaches have already shown success in identifying potent pyrimidine-based inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that relate the structural features of pyrimidine derivatives to their biological activity, helping to guide the design of more potent compounds. ijcit.com

Synthesis Prediction: AI tools can assist chemists in designing efficient synthetic routes to complex target molecules starting from this compound by predicting reaction outcomes and suggesting optimal reaction conditions.

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of pyrimidine derivatives to identify promising candidates for further experimental investigation, saving time and resources. lanl.gov

The integration of these computational tools will accelerate the discovery and development of new molecules derived from this compound, enabling a more data-driven and efficient approach to scientific research.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromopyrimidine-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves halogenation of pyrimidine precursors. For example, phosphoryl chloride (POCl₃) or brominating agents like N-bromosuccinimide (NBS) can introduce bromine at the 6-position. Optimization includes controlling temperature (e.g., reflux in anhydrous conditions) and using catalysts like DMF to enhance reactivity . Subsequent nitrile introduction may employ cyanation reagents (e.g., CuCN/KCN) under inert atmospheres. Reaction progress should be monitored via TLC or HPLC.

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2210–2260 cm⁻¹ and bromine-related vibrations .

- NMR : Use H and C NMR to confirm substitution patterns. The bromine atom deshields adjacent protons, causing downfield shifts (e.g., δ 8.5–9.0 ppm for pyrimidine protons) .

- HRMS : Validate molecular weight and isotopic patterns (e.g., Br/Br doublet) with <1 ppm error .

- Melting Point : Compare with literature values (e.g., analogs in show mp ranges of 162–240°C).

Q. What safety protocols are critical when handling this compound and its synthetic intermediates?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., HCN from nitrile degradation).

- Waste Disposal : Segregate halogenated waste and consult professional disposal services, as outlined for structurally similar compounds .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence the reactivity of pyrimidinecarbonitriles in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups. Researchers should optimize ligand systems (e.g., Pd(PPh₃)₄), solvents (DME/H₂O), and base (Na₂CO₃) to achieve >80% yields. Monitor side reactions (e.g., debromination) via LC-MS .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-verify NMR, IR, and HRMS. For example, a missing nitrile peak in IR may indicate degradation, requiring HRMS to confirm molecular integrity .

- X-ray Crystallography : Use tools like ORTEP-3 ( ) to resolve ambiguities in regiochemistry. Refine crystal structures with software like SHELX .

- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. How can computational tools predict the biological activity or intermolecular interactions of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the nitrile’s electron-withdrawing effects and bromine’s steric impact.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs in .

- Molecular Dynamics (MD) : Simulate stability in aqueous environments using GROMACS, accounting for Br’s hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。